Myzodendrone

Description

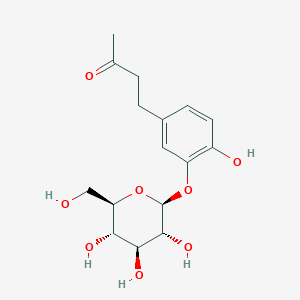

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-8(18)2-3-9-4-5-10(19)11(6-9)23-16-15(22)14(21)13(20)12(7-17)24-16/h4-6,12-17,19-22H,2-3,7H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPCSMHAJDXHSV-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCC1=CC(=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144131 | |

| Record name | 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101705-37-7 | |

| Record name | Myzodendrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101705-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101705377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Myzodendrone chemical structure and properties

An In-depth Technical Guide on Myzodendrone

Disclaimer: Detailed experimental protocols and original spectroscopic data for the isolation and characterization of this compound from its primary source, Myzodendron punctulatum, as described in the original 1986 publication by A. Reyes et al., could not be accessed for this review. The following guide is compiled from publicly available data and general laboratory practices.

Chemical Structure and Properties

This compound is a phenolic glycoside first isolated from the parasitic plant Myzodendron punctulatum. Its chemical structure consists of a phenylbutanone core linked to a glucose moiety.

Chemical Structure

The chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₂O₈ | |

| IUPAC Name | 4-(4-hydroxy-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)butan-2-one | |

| Molecular Weight | 342.34 g/mol | |

| Melting Point | 120-123 °C | |

| Appearance | Not available | |

| Solubility | Not available | |

| logP | Not available |

Experimental Protocols

Due to the unavailability of the original research article, this section provides generalized protocols for the isolation and analysis of phenolic glycosides from plant material, which would be applicable to this compound.

General Isolation and Purification Protocol

A general workflow for the isolation of this compound from a plant source like Myzodendron punctulatum is outlined below.

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered plant material is extracted with a polar solvent such as methanol at room temperature.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents to further separate the components.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC).

-

Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a pure compound.

Spectroscopic Analysis

The structure of the isolated compound would be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To determine the number and types of protons and their connectivity.

-

¹³C-NMR: To determine the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.

-

Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns for structural elucidation.

Biological Properties and Mechanism of Action

This compound has been identified as a potent antioxidant and free radical scavenger.

Antioxidant Activity

The antioxidant activity of this compound has been quantified using the Total Radical-Trapping Antioxidant Parameter (TRAP) assay. The TRAP assay measures the ability of a compound to scavenge peroxyl radicals.

TRAP Assay Protocol (General):

-

Reagent Preparation: Prepare a solution of the antioxidant (this compound), a radical generator (e.g., AAPH), and a chemiluminescent probe (e.g., luminol).

-

Reaction Initiation: Initiate the generation of peroxyl radicals by adding the radical generator to the reaction mixture.

-

**Che

Myzodendrone: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antioxidant and free radical scavenging properties of Myzodendrone, a phenylbutanone derivative identified in Misodendrum punctulatum. The following sections detail its quantified antioxidant capacity, comprehensive experimental protocols for assessing such activities, and a review of relevant cellular signaling pathways.

Quantitative Antioxidant and Free Radical Scavenging Data

This compound has demonstrated significant potential as a free radical scavenger. The available quantitative data from comparative studies are summarized below, providing a clear reference for its efficacy relative to other known antioxidants and related compounds.

| Compound/Extract | Assay | Result | Reference Compound | Result (Reference) |

| This compound | Total Reactive Antioxidant Potential (TRAP) | 1018 µM | Trolox | 144 µM |

| Misodendrum punctulatum (Methanol Extract) | Total Reactive Antioxidant Potential (TRAP) | 239 ± 26 µM | Trolox | 144 µM |

| Catechin | Total Reactive Antioxidant Potential (TRAP) | 1257 µM | Trolox | 144 µM |

| Dehydrozingerone | Total Reactive Antioxidant Potential (TRAP) | 229 µM | Trolox | 144 µM |

| This compound Aglycone | Total Reactive Antioxidant Potential (TRAP) | 219 µM | Trolox | 144 µM |

| Zingerone | Total Reactive Antioxidant Potential (TRAP) | Inactive | Trolox | 144 µM |

| This compound | Thiobarbituric Acid Reactive Substances (TBARS) | IC50 > 1000 µg/mL | Trolox | IC50 = 73 µg/mL |

| Catechin | Thiobarbituric Acid Reactive Substances (TBARS) | IC50 = 26 µg/mL | Trolox | IC50 = 73 µg/mL |

| This compound Aglycone | Thiobarbituric Acid Reactive Substances (TBARS) | IC50 > 1000 µg/mL | Trolox | IC50 = 73 µg/mL |

Experimental Protocols

Detailed methodologies for commonly employed antioxidant assays are provided below to facilitate the replication and further investigation of this compound's properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol), spectrophotometric grade

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer capable of reading at 517 nm

-

96-well microplate or quartz cuvettes

-

Micropipettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.

-

Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Assay Protocol:

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the various concentrations of the test sample or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

Spectrophotometer capable of reading at 734 nm

-

96-well microplate or quartz cuvettes

-

Micropipettes

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ solution.

-

-

Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Protocol:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the various concentrations of the test sample or positive control to the wells.

-

For the blank, add 10 µL of the solvent used for the sample.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.

-

A_sample is the absorbance of the ABTS•+ solution with the sample.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound (this compound)

-

Positive control (e.g., Ferrous sulfate, Trolox)

-

Spectrophotometer capable of reading at 593 nm

-

96-well microplate or quartz cuvettes

-

Water bath

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C in a water bath before use.

-

-

Assay Protocol:

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the various concentrations of the test sample, positive control, or blank

-

Methodological & Application

Application Notes and Protocols for Testing Myzodendrone Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic potential of Myzodendrone, a novel compound, using established cell culture-based assays. The protocols outlined below are designed to be adaptable for initial screening and more detailed mechanistic studies.

Introduction

The evaluation of cytotoxicity is a critical first step in the drug discovery process, particularly for novel natural products like this compound. These protocols detail methods to quantify cell viability and understand the mechanisms of cell death induced by the compound. The assays described are widely used and validated for screening potential anticancer agents.

Cell Line Selection and Culture

The choice of cell lines is crucial for obtaining relevant cytotoxicity data. It is recommended to use a panel of well-characterized cancer cell lines from different tissue origins to assess the spectrum of this compound's activity.

Recommended Cell Lines:

-

MCF-7: Human breast adenocarcinoma.

-

A549: Human lung carcinoma.

-

HeLa: Human cervical adenocarcinoma.

-

HepG2: Human liver carcinoma.

-

KOPN-8 and SUP-B15: Acute lymphoblastic leukemia models for suspension cells.

General Cell Culture Protocol:

-

Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 70-90% confluency to maintain exponential growth.

-

Ensure all cell culture work is performed under sterile conditions in a laminar flow hood.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

-

96-well plates

-

This compound stock solution

-

Complete cell culture medium

-

LDH cytotoxicity assay kit (commercially available)

-

Lysis buffer (provided in the kit for maximum LDH release control)

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with serial dilutions of this compound for the desired time period. Include vehicle controls, no-cell controls, and a maximum LDH release control (cells treated with lysis buffer).

-

After incubation, centrifuge the plate at 250 x g for 4 minutes.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the supernatants.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

-

Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

This compound stock solution

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| A549 | Lung Carcinoma | 42.1 |

| HeLa | Cervical Adenocarcinoma | 18.9 |

| HepG2 | Liver Carcinoma | 33.7 |

| KOPN-8 | Acute Lymphoblastic Leukemia | 15.2 |

| SUP-B15 | Acute Lymphoblastic Leukemia | 17.8 |

Table 2: Hypothetical Apoptosis Analysis of HeLa Cells Treated with this compound for 24h

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 95.2 | 2.5 | 2.3 |

| This compound (10 µM) | 70.8 | 18.4 | 10.8 |

| This compound (20 µM) | 45.3 | 35.1 | 19.6 |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway: Intrinsic Apoptosis

Many natural products induce apoptosis through the mitochondrial (intrinsic) pathway. This diagram illustrates a plausible mechanism for this compound-induced apoptosis.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Application Notes and Protocols for Studying the Mechanism of Action of Myzodendrone

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the mechanism of action of the novel therapeutic candidate, Myzodendrone. The following protocols and data presentation formats are designed to elucidate this compound's effects on cellular pathways, with a focus on its potential as an anti-cancer agent.

Cellular Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., PANC-1, MiaPaCa-2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| PANC-1 | 75.2 | 48.5 | 25.1 |

| MiaPaCa-2 | 82.1 | 55.3 | 30.8 |

| AsPC-1 | 68.9 | 42.7 | 22.4 |

Experimental Workflow: Cellular Viability Assessment

Caption: Workflow for determining the IC50 of this compound.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Table 2: Effect of this compound (IC50) on Cell Cycle Distribution in PANC-1 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (24h) | 55.2 | 28.1 | 16.7 |

| This compound (24h) | 72.8 | 15.3 | 11.9 |

| Control (48h) | 54.8 | 29.5 | 15.7 |

| This compound (48h) | 78.5 | 10.2 | 11.3 |

Logical Relationship: this compound's Effect on Cell Cycle

Caption: Postulated effect of this compound on cell cycle progression.

Apoptosis Assays

Objective: To determine if this compound induces apoptosis.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Table 3: Apoptotic Effect of this compound on PANC-1 Cells (48h)

| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Control | 92.1 | 3.2 | 2.5 | 2.2 |

| This compound | 65.4 | 18.7 | 12.3 | 3.6 |

Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the molecular mechanism underlying this compound's effects on the cell cycle and apoptosis.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with this compound for 48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, Cyclin D1, p53, p21, Bax, Bcl-2, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to the loading control (β-actin).

Data Presentation:

Table 4: Relative Protein Expression in PANC-1 Cells after 48h this compound Treatment

| Protein | Fold Change vs. Control |

| CDK4 | 0.45 |

| Cyclin D1 | 0.38 |

| p53 | 2.8 |

| p21 | 3.5 |

| Bax | 2.1 |

| Bcl-2 | 0.5 |

Signaling Pathway: Hypothesized Mechanism of this compound

Caption: Hypothesized signaling pathway of this compound.

Application Notes and Protocols for In Vivo Efficacy Testing of Myzodendrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myzodendrone is a novel investigational compound with potential therapeutic applications. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models. The primary focus of these protocols is to assess the anti-inflammatory and anti-angiogenic properties of this compound, two critical areas in drug development for a wide range of pathologies, including cancer, chronic inflammatory diseases, and retinopathies.

I. Assessment of Anti-Inflammatory Efficacy

Inflammation is a complex biological response to harmful stimuli. Uncontrolled inflammation contributes to numerous diseases. The following protocols describe widely used murine models to assess the anti-inflammatory potential of this compound.

A. Carrageenan-Induced Paw Edema Model

This model is a well-established and highly reproducible method for evaluating acute inflammation.

Experimental Protocol:

-

Animal Model: Male or female Sprague-Dawley rats (150-170g) or Swiss albino mice (20-25g). Animals should be acclimatized for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle, with ad libitum access to food and water).

-

Groups:

-

Vehicle Control (e.g., saline or appropriate vehicle for this compound)

-

This compound (at least 3 dose levels)

-

Positive Control (e.g., Indomethacin or Diclofenac)

-

-

Procedure:

-

Fast the animals overnight prior to the experiment.

-

Administer this compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

After 60 minutes, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume immediately after carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

-

Vc = Average increase in paw volume in the control group.

-

Vt = Average increase in paw volume in the treated group.

-

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition at 3h |

| Vehicle Control | - | 0 | ||||

| This compound | Low | |||||

| This compound | Medium | |||||

| This compound | High | |||||

| Positive Control |

B. Croton Oil-Induced Ear Edema Model

This model is suitable for assessing the topical anti-inflammatory activity of this compound.

Experimental Protocol:

-

Animal Model: Male or female Swiss albino mice (20-25g).

-

Groups:

-

Vehicle Control (e.g., acetone)

-

This compound (at least 3 concentrations)

-

Positive Control (e.g., Dexamethasone)

-

-

Procedure:

-

One hour before inflammation induction, topically apply this compound, vehicle, or positive control to the inner surface of the right ear. The left ear will serve as a negative control and receive only the vehicle.

-

Induce inflammation by applying a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the right ear.

-

After a specified period (e.g., 4-6 hours), sacrifice the animals.

-

Punch out a standard-sized disc from both the treated (right) and control (left) ears and weigh them.

-

-

Data Analysis:

-

The difference in weight between the right and left ear punches is a measure of the edema.

-

Calculate the percentage of edema inhibition.

-

Data Presentation:

| Treatment Group | Concentration (%) | Weight of Right Ear Punch (mg) | Weight of Left Ear Punch (mg) | Edema (mg) | % Inhibition |

| Vehicle Control | - | 0 | |||

| This compound | Low | ||||

| This compound | Medium | ||||

| This compound | High | ||||

| Positive Control |

II. Assessment of Anti-Angiogenic Efficacy

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. The following models are widely used to screen for anti-angiogenic compounds.

A. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis. It is relatively inexpensive, easy to perform, and allows for direct visualization of blood vessel formation.

Experimental Protocol:

-

Materials: Fertilized chicken eggs.

-

Procedure:

-

Incubate fertilized eggs at 37°C with 60% humidity.

-

On embryonic day 3, create a small window in the eggshell to expose the CAM.

-

On embryonic day 7, place a sterile filter paper disc or a gel-based pellet containing this compound (at various concentrations), vehicle, or a positive control (e.g., a known angiogenesis inhibitor) onto the CAM.

-

Reseal the window and continue incubation.

-

On embryonic day 10 or 12, observe and photograph the CAM under a stereomicroscope.

-

-

Data Analysis:

-

Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the area of vessel growth.

-

Image analysis software can be used for more precise quantification.

-

Data Presentation:

| Treatment Group | Concentration (µ g/pellet ) | Number of Converging Blood Vessels | Vascularized Area (mm²) | % Inhibition |

| Vehicle Control | 0 | 0 | ||

| This compound | Low | |||

| This compound | Medium | |||

| This compound | High | |||

| Positive Control |

B. Matrigel Plug Assay in Mice

This model assesses the formation of new blood vessels in vivo within a subcutaneous implant of Matrigel, a basement membrane extract.

Experimental Protocol:

-

Animal Model: C57BL/6 or other suitable mouse strains.

-

Procedure:

-

Mix Matrigel with a pro-angiogenic factor such as Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF). This compound, vehicle, or a positive control is also incorporated into the Matrigel.

-

Inject the Matrigel mixture subcutaneously into the flank of the mice.

-

After a defined period (e.g., 7-14 days), excise the Matrigel plugs.

-

-

Data Analysis:

-

Quantify the extent of vascularization within the plug. This can be done by:

-

Measuring the hemoglobin content of the plug using Drabkin's reagent, which correlates with the number of red blood cells and thus blood vessels.

-

Immunohistochemical staining of the plugs for endothelial cell markers like CD31 to visualize and quantify blood vessels.

-

-

Data Presentation:

| Treatment Group | Dose of this compound | Hemoglobin Content (µ g/plug ) | CD31+ Vessel Density (vessels/mm²) | % Inhibition (Hemoglobin) |

| Vehicle Control | 0 | 0 | ||

| This compound | Low | |||

| This compound | Medium | |||

| This compound | High | |||

| Positive Control |

III. Visualization of Experimental Workflows and Signaling Pathways

A. Experimental Workflow for In Vivo Efficacy Testing

Application Notes & Protocols for the Analysis of Myzodendrone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Myzodendrone is a novel secondary metabolite with significant potential for therapeutic applications. As with any novel compound intended for research and drug development, the establishment of robust analytical standards and validated analytical methods is critical for ensuring data quality, reproducibility, and regulatory compliance. These application notes provide a comprehensive overview of the recommended protocols for the extraction, isolation, characterization, and quantification of this compound.

Extraction and Isolation of this compound

The initial step in the analysis of this compound involves its extraction from the source material and subsequent purification to obtain a reference standard.

1.1. Experimental Protocol: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green chemistry technique that offers high selectivity and efficiency.

-

Apparatus: Supercritical Fluid Extractor.

-

Sample Preparation: The source material (e.g., dried plant matter) should be ground to a fine powder to increase the surface area for extraction.

-

Procedure:

-

Pack the ground source material into the extraction vessel.

-

Pressurize the system with CO₂ to the desired supercritical state (e.g., 300 bar and 60°C).

-

Introduce a co-solvent (e.g., ethanol) at a low percentage (e.g., 5%) to enhance the extraction of moderately polar compounds.

-

Maintain the extraction for a defined period (e.g., 2 hours), collecting the extract in a separator.

-

Depressurize the system to precipitate the extracted this compound.

-

The crude extract can then be further purified.

-

1.2. Experimental Protocol: Purification by Flash Chromatography

-

Apparatus: Flash Chromatography System.

-

Stationary Phase: Silica gel or a suitable reversed-phase material.

-

Mobile Phase: A gradient of solvents, for example, from n-hexane to ethyl acetate, to elute compounds of increasing polarity.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Load the dissolved extract onto the chromatography column.

-

Run the solvent gradient, collecting fractions.

-

Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

-

Analytical Characterization and Quantification

Once a pure reference standard of this compound is obtained, its identity and purity must be confirmed, and a quantitative analytical method must be developed.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for the analysis of small molecules like this compound.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV detection at the wavelength of maximum absorbance for this compound.

-

Procedure for Quantification:

-

Prepare a stock solution of the purified this compound reference standard of known concentration.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration.

-

Prepare the sample for analysis by dissolving it in a suitable solvent and filtering it.

-

Inject the sample and determine the peak area for this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Quantitative Data Summary: HPLC Analysis

| Parameter | Value |

| Retention Time (t R ) | 8.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS provides molecular weight and structural information, confirming the identity of this compound.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

-

Chromatographic Conditions: Use the same HPLC method as described above.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the ionization efficiency of this compound.

-

Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural fragmentation analysis.

-

Collision Energy: Optimize to obtain characteristic fragment ions.

-

-

Procedure:

-

Inject the purified this compound standard to obtain its mass spectrum and fragmentation pattern.

-

Inject the sample to confirm the presence of this compound by comparing its retention time, parent mass, and fragmentation pattern to that of the standard.

-

Quantitative Data Summary: LC-MS/MS Analysis

| Parameter | Value |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ of this compound |

| Product Ions (m/z) | Characteristic fragment ions |

| Multiple Reaction Monitoring (MRM) Transitions | Specific precursor > product ion transitions for quantification |

Signaling Pathway Analysis

Understanding the mechanism of action of this compound involves identifying the cellular signaling pathways it modulates. A common pathway affected by natural products is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling cascade initiated by this compound.

Caption: Hypothetical this compound-activated MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive analysis of this compound.

Caption: General workflow for this compound analysis.

Disclaimer: The protocols and data presented herein are intended as a general guide. Specific parameters for extraction, purification, and analysis should be optimized for the specific source material and the physicochemical properties of this compound. All analytical methods should be fully validated according to the relevant regulatory guidelines (e.g., ICH).

Troubleshooting & Optimization

Technical Support Center: Overcoming Myzodendrone Solubility for Bioassays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Myzodendrone for successful bioassay execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a natural product, and like many glycosides, it exhibits poor solubility in aqueous solutions. This is attributed to its molecular structure, which contains both hydrophobic and hydrophilic moieties, making it difficult to dissolve in a single solvent system suitable for biological assays.

Q2: What are the initial steps I should take to dissolve this compound?

Start with common laboratory solvents in small volumes to assess solubility. It is recommended to begin with Dimethyl Sulfoxide (DMSO), followed by ethanol. If these fail to yield a clear solution at the desired concentration, co-solvent systems or more advanced formulation strategies may be necessary.

Q3: Are there potential downsides to using co-solvents like DMSO?

Yes. While DMSO is a powerful solvent, it can exhibit toxicity in cell-based assays, typically at concentrations above 0.5%[1]. High concentrations of DMSO can affect cell viability and may interfere with the biological activity being measured[2][3][4][5]. It is crucial to include a vehicle control (the solvent without this compound) in your experiments to account for any solvent-induced effects.

Q4: Can I use sonication or vortexing to aid dissolution?

Gentle vortexing is acceptable. While sonication can sometimes help dissolve compounds, it should be used with caution as it can potentially degrade the compound, especially for extended periods or at high power.

Troubleshooting Guide: Poor this compound Solubility

This guide provides a structured approach to troubleshooting common issues with this compound solubility.

Table 1: Solvent and Formulation Strategies for this compound

| Method | Description | Advantages | Disadvantages | Recommendations |

| Co-solvents (e.g., DMSO, Ethanol) | Dissolving this compound in a water-miscible organic solvent before diluting into aqueous media. | Simple, rapid, and effective for many poorly soluble drugs[6]. | Potential for solvent toxicity in bioassays[1][2][3][4][5]. May cause precipitation upon dilution. | Use the lowest effective concentration of the co-solvent. Always include a vehicle control. |

| Cyclodextrin Complexation | Encapsulating this compound within the hydrophobic core of cyclodextrin molecules. | Increases aqueous solubility and can enhance stability[7][8][9]. Generally low toxicity. | May alter the bioavailability of the compound. Requires optimization of the cyclodextrin type and ratio. | Beta-cyclodextrins and their derivatives are commonly used for natural products[7][8][10]. |

| Nanoparticle Formulation | Encapsulating this compound within lipid or polymeric nanoparticles. | Can significantly increase solubility and bioavailability[11]. Allows for targeted delivery. | More complex preparation requiring specialized equipment and expertise. | Consider for in vivo studies or when other methods fail. |

| pH Adjustment | Modifying the pH of the solvent to ionize this compound, thereby increasing its solubility. | Can be a simple and effective method if the compound has ionizable groups. | May not be suitable for all bioassays, as pH changes can affect cellular processes. | Determine the pKa of this compound to guide pH adjustments. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

-

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile-filtered

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

-

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a small volume of DMSO to the tube.

-

Vortex the tube at room temperature until the powder is completely dissolved. If necessary, gently warm the solution to 37°C.

-

Visually inspect the solution for any undissolved particles. If particles are present, centrifuge the tube at high speed for 5 minutes and carefully transfer the supernatant to a new sterile tube.

-

Store the stock solution at -20°C or -80°C, protected from light.

-

Protocol 2: Cell-Based Bioassay with this compound

-

Materials:

-

This compound stock solution (from Protocol 1)

-

Cell culture medium appropriate for the cell line

-

96-well cell culture plates

-

Cell line of interest

-

Vehicle control (DMSO at the same final concentration as the this compound-treated wells)

-

-

Procedure:

-

Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound stock solution in cell culture medium. Ensure the final DMSO concentration in all wells (including the highest this compound concentration) does not exceed a non-toxic level (typically ≤0.5%).

-

Prepare a vehicle control by diluting DMSO to the same final concentration in cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions and the vehicle control.

-

Incubate the plate for the desired experimental duration.

-

Proceed with the specific bioassay endpoint measurement (e.g., cell viability assay, reporter gene assay).

-

Visualizations

Caption: A decision workflow for selecting a suitable method to solubilize this compound.

References

- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing HPLC Separation for Plant-Derived Isomers (e.g., Myzodendrone Isomers)

Disclaimer: The term "Myzodendrone" does not correspond to a recognized chemical compound in scientific literature. The following guide provides a general framework for optimizing the High-Performance Liquid Chromatography (HPLC) separation of plant-derived isomers, using "this compound" as a placeholder. The principles and troubleshooting steps described are broadly applicable to the separation of isomeric compounds from natural product extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers using HPLC?

A1: Isomers possess identical mass and often similar polarities, making their separation challenging. The primary difficulties include achieving baseline resolution, preventing co-elution (where isomers elute as a single peak), and managing peak tailing or fronting. Success depends heavily on optimizing the mobile phase composition, stationary phase chemistry, and other chromatographic parameters.

Q2: How do I choose the right HPLC column for separating this compound isomers?

A2: The choice of column (stationary phase) is critical for isomer separation.

-

Particle Size: Columns with smaller particle sizes (e.g., <3 µm) generally provide higher efficiency and better resolution.

-

Stationary Phase Chemistry: A C18 column is a common starting point for reversed-phase chromatography. However, for isomers, alternative chemistries like Phenyl-Hexyl or those with shape-selective properties (e.g., polymeric C18) can offer enhanced resolution by exploiting subtle differences in molecular shape and pi-pi interactions. Chiral stationary phases are necessary if the isomers are enantiomers.

Q3: Can temperature adjustments improve the separation of this compound isomers?

A3: Yes, adjusting the column temperature can significantly impact separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. It can also alter the selectivity between isomers. It is advisable to screen a range of temperatures (e.g., 25°C to 50°C) during method development to find the optimal condition for your specific isomers.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

| Possible Cause | Recommended Solution |

| Inappropriate Mobile Phase Composition | Modify the organic solvent-to-aqueous ratio. For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and improve separation. |

| Incorrect Solvent Choice | Test different organic modifiers. Acetonitrile and methanol have different selectivities and can alter the elution order and resolution of isomers. |

| Suboptimal pH of the Mobile Phase | If the isomers have ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can significantly change their retention behavior and improve separation. |

| Unsuitable Stationary Phase | The current column may not have the required selectivity. Consider a column with a different stationary phase chemistry (e.g., C30, Phenyl-Hexyl) or a smaller particle size for higher efficiency. |

Issue 2: Peak Tailing

| Possible Cause | Recommended Solution |

| Secondary Interactions with Stationary Phase | Add a competing agent to the mobile phase, such as a small amount of triethylamine (TEA) or formic acid, to block active sites on the silica support that can cause tailing. |

| Column Overload | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to broad and tailing peaks. |

| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace the column. A guard column can help protect the analytical column from contaminants. |

Experimental Protocols

Protocol 1: HPLC Method Development for this compound Isomer Separation

-

Column Selection:

-

Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

If resolution is poor, consider a Phenyl-Hexyl column to leverage potential pi-pi interactions.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Prepare fresh mobile phases and filter them through a 0.45 µm filter. Degas the solvents before use.

-

-

Initial Gradient Elution:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

UV Detection: 254 nm (or a wavelength specific to your compound).

-

Gradient Program:

-

Start with a shallow gradient, for example, 5% B to 95% B over 30 minutes. This will help to

-

-

Myzodendrone dose-response curve inconsistencies

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies observed in Myzodendrone dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR, preventing autophosphorylation and subsequent activation of downstream signaling pathways. Inhibition of these pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leads to the suppression of cancer cell proliferation and induction of apoptosis.

Q2: What are the key signaling pathways affected by this compound?

A2: this compound primarily impacts the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and Shc. This initiates downstream signaling through two major pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This pathway is a major regulator of cell growth, survival, and anti-apoptotic signals.

This compound's inhibition of EGFR phosphorylation blocks the activation of both of these critical pathways.

Q3: Why am I observing a shallow or incomplete dose-response curve?

A3: A shallow or incomplete dose-response curve, where the response does not reach 100% inhibition even at high concentrations of this compound, can be attributed to several factors:

-

Cell Line Resistance: The cell line you are using may possess inherent or acquired resistance to this compound. This can be due to mutations in the EGFR gene, such as the T790M mutation, which alters the drug's binding affinity.

-

Off-Target Effects: At very high concentrations, this compound might have off-target effects that can confound the dose-response relationship.

-

Experimental Artifacts: Issues with compound solubility, stability in culture media, or inaccurate concentration determinations can lead to a flattened curve.

Q4: My IC50 values for this compound vary significantly between experiments. What could be the cause?

A4: Variability in IC50 values is a common issue and can stem from several sources:

-

Cell Culture Conditions: Differences in cell passage number, confluency at the time of treatment, and variations in media components (e.g., serum concentration) can all influence cellular response to the drug.

-

Assay Protocol Variations: Inconsistent incubation times, differences in reagent preparation, and slight variations in the execution of the cell viability assay can lead to shifts in the calculated IC50.

-

Cell Health: The overall health of the cells at the start of the experiment is critical. Stressed or unhealthy cells may show an altered response to the compound.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

Symptoms:

-

Large error bars on your dose-response curve.

-

Inconsistent results for the same concentration across replicate wells on the same plate.

Possible Causes and Solutions:

| Cause | Troubleshooting Step |

| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for more consistent seeding. |

| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media. |

| Pipetting Errors | Calibrate your pipettes regularly. When adding this compound, ensure the pipette tip is below the surface of the media to avoid incomplete mixing. |

| Compound Precipitation | Visually inspect the wells after adding this compound for any signs of precipitation. If observed, reconsider the solvent and final concentration. |

Issue 2: Unexpectedly High or Low IC50 Value

Symptoms:

-

The calculated IC50 value is significantly different from previously published data for the same cell line.

Validation & Comparative

A Comparative Guide to Analytical Methods for Myzodendrone Quantification

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed analytical methods for the quantification of Myzodendrone are not extensively available in current literature. This guide provides a comparative framework based on common analytical techniques used for structurally similar compounds, such as other phenylbutanones and plant-derived phenolics. The experimental data presented herein is hypothetical and intended to illustrate the typical performance characteristics of these methods. Researchers should perform method development and validation specific to this compound.

Introduction

This compound, a phenylbutanone isolated from Myzodendron punctulatum, presents a unique challenge for quantification due to the limited availability of specific analytical protocols. The selection of an appropriate analytical method is critical for pharmacokinetic studies, quality control of extracts, and elucidation of its biological activity. This guide compares three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to provide a comprehensive overview to assist researchers in selecting and developing a suitable method for this compound analysis.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or structural confirmation. The following table summarizes the hypothetical performance of HPLC-UV, UPLC-MS/MS, and GC-MS for the quantification of this compound in a plant matrix.

| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-Performance Liquid Chromatography (UPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Linearity (r²) | > 0.998 | > 0.999 | > 0.997 |

| Precision (%RSD) | < 2.5% | < 1.5% | < 3.0% |

| Accuracy (% Recovery) | 97.0 - 103.0% | 98.5 - 101.5% | 95.0 - 105.0% |

| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL | 1 ng/mL |

| **Limit of Quantification ( |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.